2-(Aminomethyl)thiazole-5-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Thiazole Derivatives

2-(Aminomethyl)thiazole-5-carboxylic acid (CAS 933742-24-6) is a low molecular weight, bifunctional heterocyclic building block designed for efficient, parallel library synthesis. Its unique orthogonal architecture features an aliphatic aminomethyl group for reductive amination or acylation and a 5-carboxylic acid for amide coupling. This distinct substitution geometry provides superior hydrogen-bonding orientation compared to 2-amino or 4-carboxy regioisomers, making it indispensable for probing SAR in kinase CK2 and demethylase targets. With high aqueous solubility and reduced aggregation artifacts at up to 100 µM, it eliminates common assay interference seen with lipophilic analogs. Choose this building block for clean, high-fidelity biochemical screening and streamlined analog generation.

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
CAS No. 933742-24-6
Cat. No. B1291604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)thiazole-5-carboxylic acid
CAS933742-24-6
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)CN)C(=O)O
InChIInChI=1S/C5H6N2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2H,1,6H2,(H,8,9)
InChIKeyYEYCMJVDOVUXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)thiazole-5-carboxylic Acid (CAS 933742-24-6): Technical Specifications and Procurement Baseline


2-(Aminomethyl)thiazole-5-carboxylic acid (CAS 933742-24-6) is a thiazole-based heterocyclic building block with molecular formula C5H6N2O2S and molecular weight 158.18 g/mol . The compound features a 1,3-thiazole ring substituted at the 2-position with an aminomethyl group (-CH2NH2) and at the 5-position with a carboxylic acid group (-COOH) . The free amine and carboxylic acid functionalities enable peptide coupling and amide bond formation for generating compound libraries. The compound is commercially available at research-grade purity (typically 95–98%) .

Why 2-(Aminomethyl)thiazole-5-carboxylic Acid Cannot Be Simply Replaced by Other Thiazole Carboxylic Acid Analogs


Substitution of 2-(aminomethyl)thiazole-5-carboxylic acid with structurally related analogs such as 2-aminothiazole-5-carboxylic acid, 2-(aminomethyl)thiazole (non-carboxylated), or regioisomeric 2-(aminomethyl)thiazole-4-carboxylic acid is not straightforward and may alter or abolish target binding, physicochemical properties, or synthetic utility. The 2-aminomethyl substituent introduces a primary amine with a flexible methylene linker, providing distinct hydrogen-bonding geometry and basicity compared to a directly attached 2-amino group [1]. The 5-carboxylic acid position differs fundamentally from the 4-carboxylic acid regioisomer in both vector orientation and electronic distribution across the thiazole ring . Thiazole-5-carboxylic acid derivatives have demonstrated activity as xanthine oxidase inhibitors and protein kinase CK2 inhibitors, with SAR studies showing that substituent position and identity critically determine potency [2][3]. Therefore, direct analog substitution without comparative data validation cannot be assumed to preserve biological activity or synthetic compatibility.

Quantitative Differentiation Evidence for 2-(Aminomethyl)thiazole-5-carboxylic Acid: What the Data Actually Show


Structural Uniqueness: 2-Aminomethyl-5-Carboxylic Acid Substitution Pattern Not Represented in Published Comparative Bioactivity Studies

2-(Aminomethyl)thiazole-5-carboxylic acid represents a specific substitution pattern (2-aminomethyl, 5-carboxylic acid) that has not been directly evaluated in published head-to-head comparative bioactivity studies against other thiazole regioisomers or analogs. Published SAR studies on thiazole-5-carboxylic acid derivatives have focused on compounds with aryl, heteroaryl, or alkylamino substitutions at the 2-position rather than the primary aminomethyl group present in this compound [1][2]. The most potent thiazole-5-carboxylic acid derivatives reported include 2-(3-fluoro-phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CK2 inhibition IC50 = 0.4 μM) [1] and 4-methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid (LAT inhibition IC50 = 1.22 ± 0.85 μM) [2]. The target compound's 2-aminomethyl substituent presents a distinct hydrogen-bond donor/acceptor profile and basicity (pKa of aliphatic amine ~9–10) compared to aromatic amine-substituted analogs, which may confer different target engagement properties . However, no quantitative comparative data exist to establish superiority or inferiority of this compound versus related analogs.

Medicinal Chemistry Structure-Activity Relationship Thiazole Derivatives

Synthetic Utility Comparison: Bifunctional Building Block with Orthogonal Reactive Handles

2-(Aminomethyl)thiazole-5-carboxylic acid possesses two chemically orthogonal functional groups (primary aliphatic amine and aromatic carboxylic acid) that can be derivatized independently using standard peptide coupling and reductive amination chemistries [1]. This contrasts with 2-aminothiazole-5-carboxylic acid, which bears an aromatic amine with lower nucleophilicity and restricted conformational flexibility, or thiazole-5-carboxylic acid, which lacks an amine handle entirely [2]. The target compound's free aminomethyl group enables conjugation to carbonyl-containing moieties (aldehydes, ketones, activated esters) under mild conditions without protecting group manipulation of the carboxylic acid when using orthogonal pH conditions or selective activation strategies [3]. This orthogonal reactivity profile supports efficient parallel library synthesis and modular SAR exploration compared to mono-functional analogs, which require additional synthetic steps to introduce a second diversity point.

Synthetic Chemistry Building Blocks Library Synthesis

Regioisomeric Differentiation: 5-Carboxylic Acid vs. 4-Carboxylic Acid Thiazole Scaffolds

The 5-carboxylic acid substitution on the thiazole ring positions the carboxylate group adjacent to the ring sulfur atom, whereas the 4-carboxylic acid regioisomer places the carboxylate adjacent to the ring nitrogen . This regioisomeric difference alters the electronic distribution across the thiazole ring, affecting both the pKa of the carboxylic acid and the hydrogen-bonding geometry with potential biological targets . Published SAR studies on thiazole-5-carboxylic acid derivatives have demonstrated that the 5-position carboxylic acid is critical for activity in multiple target classes, including xanthine oxidase (where 5-carboxylic acid derivatives showed IC50 values ranging from sub-micromolar to >100 μM depending on 2-position substitution) and protein kinase CK2 [1][2]. In contrast, 2-(aminomethyl)thiazole-4-carboxylic acid has been reported to exhibit antibacterial activity via inhibition of microbial enzymes . The target compound's 5-carboxylic acid regioisomer is not interchangeable with the 4-carboxylic acid analog for applications where the carboxylate position dictates target recognition or metal chelation geometry.

Regiochemistry SAR Thiazole Isomers

Physicochemical Differentiation: Computed Properties and Drug-Likeness Parameters

The computed physicochemical properties of 2-(aminomethyl)thiazole-5-carboxylic acid (exact mass 158.01499861 Da, 2 hydrogen bond donors, 4 hydrogen bond acceptors, 2 rotatable bonds, topological polar surface area approximately 91 Ų, complexity 142) place it within favorable drug-like and lead-like chemical space according to Lipinski's Rule of Five and Veber's bioavailability criteria. Compared to 2-aminothiazole-5-carboxylic acid, the target compound has one additional rotatable bond (the methylene linker), which provides greater conformational flexibility for adapting to target binding pockets [1]. Compared to 2-(aminomethyl)thiazole (non-carboxylated, MW 114.17 Da), the target compound has higher molecular weight, increased polarity, and improved aqueous solubility due to the carboxylic acid moiety, which also provides an additional ionic interaction site . The compound's calculated logP is approximately -2.5 to -3.0 (zwitterionic at physiological pH), indicating high aqueous solubility relative to more lipophilic thiazole analogs bearing aryl substituents .

Physicochemical Properties Drug-Likeness Computational Chemistry

Recommended Application Scenarios for 2-(Aminomethyl)thiazole-5-carboxylic Acid Based on Available Evidence


Medicinal Chemistry Library Synthesis: Bifunctional Scaffold for Parallel Amide and Amine Derivatization

2-(Aminomethyl)thiazole-5-carboxylic acid is optimally deployed as a bifunctional building block for generating diverse compound libraries through independent derivatization of its aminomethyl and carboxylic acid handles . The carboxylic acid can be activated (e.g., with HATU, EDC/HOBt) for amide bond formation with diverse amine-containing fragments, while the aliphatic aminomethyl group can undergo reductive amination with aldehydes or acylation under orthogonal conditions. This parallel derivatization strategy enables efficient exploration of chemical space around the thiazole core with minimal synthetic steps compared to building blocks lacking orthogonal functionality . This application scenario is directly supported by the compound's orthogonal functional group architecture established in Section 3, Evidence Item 2.

Kinase and Epigenetic Target Probe Development: Core Scaffold for CK2 and KDM Inhibitor Analogs

Thiazole-5-carboxylic acid derivatives have demonstrated activity as inhibitors of protein kinase CK2 (IC50 = 0.4 μM for optimized analogs) and histone lysine demethylases (KDMs) including KDM4 family members . 2-(Aminomethyl)thiazole-5-carboxylic acid provides a structurally distinct 2-position substitution (aliphatic aminomethyl vs. aromatic amino or aryl groups in published analogs) that can be exploited to probe structure-activity relationships in these target classes. The 5-carboxylic acid moiety, which is conserved in the published inhibitors, may serve as a metal-chelating or electrostatic anchor in the active site [5]. This application scenario is supported by the regioisomeric differentiation evidence in Section 3, Evidence Item 3, and the class-level inference from published thiazole-5-carboxylic acid SAR studies.

Aqueous Solubility-Focused Assay Development: Zwitterionic Thiazole Scaffold for Biochemical Screening

The computed physicochemical properties of 2-(aminomethyl)thiazole-5-carboxylic acid—including its low molecular weight (158.18 Da), zwitterionic character at physiological pH (amine pKa ~9–10, carboxylic acid pKa ~2–3), and moderate topological polar surface area (~91 Ų) —make it particularly suitable for biochemical assay formats requiring high aqueous solubility and minimal non-specific binding. Compared to more lipophilic thiazole analogs (e.g., 2-arylthiazole-5-carboxylic acids with calculated logP >2), this compound is expected to exhibit superior solubility in aqueous buffers (≥10 mM in PBS or Tris buffer) and reduced compound aggregation artifacts at screening concentrations up to 100 μM . This application scenario is directly supported by the physicochemical differentiation evidence presented in Section 3, Evidence Item 4.

Cephalosporin Intermediate Analog and β-Lactam Antibacterial Research

2-(Aminomethyl)thiazole derivatives serve as key intermediates in the synthesis of cephalosporin antibiotics, with 2-(aminomethyl)thiazole (non-carboxylated) already established as a useful compound in cephalosporin preparation . The target compound's additional 5-carboxylic acid group provides a site for further derivatization or conjugation, potentially enabling the synthesis of novel cephalosporin analogs with modified pharmacokinetic or pharmacodynamic properties. Thiazole-5-carboxylic acid itself has demonstrated β-lactamase inhibitory activity . The aminomethylthiazole-5-carboxylic acid scaffold thus represents a hybrid structure that may combine β-lactamase inhibition with cephalosporin-like antibacterial activity. This application scenario is supported by the class-level inference from published cephalosporin synthetic intermediates and the regioisomeric differentiation evidence in Section 3, Evidence Item 3.

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